molecular formula C16H22O3 B1249898 Isoplacidene A

Isoplacidene A

Cat. No. B1249898
M. Wt: 262.34 g/mol
InChI Key: LPDSVBCPAZAWDN-WGEIWTTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoplacidene A is a natural product found in Placida dendritica with data available.

Scientific Research Applications

Photochemical Relationships

  • Isoplacidene A, synthesized from cyercene A, has been studied for its photoisomerization properties under sunlight exposure. This research, focusing on the synthesis and conversion of placidene A and isoplacidene A, supports the hypothesis that gamma-pyrones may act as triplet sensitizers in photochemical processes. This has implications for understanding the biosynthetic pathways of Sacoglossan polypropionates (Zuidema & Jones, 2005).

Biomedical Research Perspectives

  • While specific studies on isoplacidene A in biomedical contexts are limited, research in closely related fields offers insight. For instance, studies on the teratogenicity of isotretinoin, a retinoid, provide crucial information on the potential impacts of similar compounds on developmental biology. This knowledge could be relevant for understanding the broader class of compounds to which isoplacidene A belongs (Lammer et al., 1985).

Broader Implications in Biochemistry and Genetics

  • General research in biochemistry and genetics, like the studies on tryptophan metabolism, can indirectly contribute to understanding the metabolic pathways and regulatory mechanisms that may be relevant to compounds like isoplacidene A. This fundamental knowledge aids in comprehending how such compounds interact within biological systems (Yanofsky, 2001).

Polyhydroxyalkanoates and Related Research

  • Research on polyhydroxyalkanoates, biopolyesters produced by bacteria, offers a perspective on biologically synthesized compounds with potential implications for isoplacidene A. This understanding contributes to the broader context of biologically active compounds and their applications (Chen, 2009).

Isoprene Production and Metabolic Studies

  • Studies on isoprene production in yeast may provide insights into metabolic engineering, which could be relevant for optimizing the biosynthesis of compounds like isoplacidene A. Understanding the balance between precursor supply and conversion in such processes is crucial (Yao et al., 2018).

properties

Product Name

Isoplacidene A

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one

InChI

InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9-

InChI Key

LPDSVBCPAZAWDN-WGEIWTTOSA-N

Isomeric SMILES

CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C

Canonical SMILES

CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C

synonyms

isoplacidene A
placidene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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